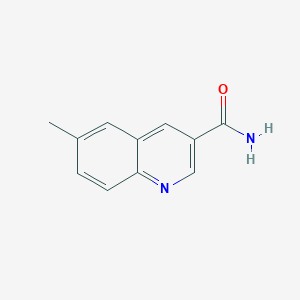

6-Methylquinoline-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

6-methylquinoline-3-carboxamide |

InChI |

InChI=1S/C11H10N2O/c1-7-2-3-10-8(4-7)5-9(6-13-10)11(12)14/h2-6H,1H3,(H2,12,14) |

InChI Key |

FADRESHZNHIAFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

An In-depth Technical Guide to the Biological Activities of Substituted Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2] First isolated from coal tar in 1834, its true significance was unveiled with the discovery of the potent antimalarial activity of quinine, an alkaloid from Cinchona bark.[3] This discovery catalyzed over a century of research, establishing the quinoline nucleus as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[3][4]

The versatility of the quinoline ring system allows for extensive chemical modification at various positions. This structural flexibility is paramount, as the nature and position of substituents profoundly dictate the resulting biological activity, a principle known as the Structure-Activity Relationship (SAR).[5][6] Consequently, substituted quinoline derivatives exhibit a remarkable breadth of pharmacological effects, including anticancer, antimalarial, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][7][8][9]

This technical guide provides a comprehensive exploration of the multifaceted biological activities of substituted quinoline derivatives. It is designed to serve as an authoritative resource for professionals in drug discovery and development, offering in-depth mechanistic insights, field-proven experimental protocols, quantitative data summaries, and visual diagrams to elucidate key pathways and workflows.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted quinoline derivatives have emerged as a formidable class of anticancer agents, targeting various hallmarks of cancer through diverse and sophisticated mechanisms of action.[10] Several quinoline-based drugs, such as bosutinib, lenvatinib, and cabozantinib, have advanced to clinical trials, underscoring their therapeutic potential.[1][11]

Mechanisms of Action

The anticancer efficacy of quinoline derivatives stems from their ability to interfere with critical cellular processes required for tumor growth and survival.

-

Tyrosine Kinase Inhibition: A primary mechanism involves the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are frequently overactive in cancer cells.[10][12] By competing with ATP at the kinase's binding site, these quinoline compounds block downstream signaling pathways, thereby inhibiting cell proliferation and survival.[12]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting the DNA structure and interfering with replication and transcription.[1][13] Furthermore, derivatives like camptothecin and its clinical analogues, topotecan and irinotecan, are potent inhibitors of topoisomerase I, an enzyme essential for relaxing DNA supercoils.[14][15] This inhibition leads to DNA strand breaks and ultimately triggers apoptosis.

-

Tubulin Polymerization Inhibition: Certain quinoline derivatives disrupt the dynamics of microtubule assembly by binding to tubulin. This interference with the cytoskeleton arrests the cell cycle in the G2/M phase and induces programmed cell death (apoptosis).[10][13]

-

Inhibition of Angiogenesis: Some compounds have been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by targeting pathways such as the Vascular Endothelial Growth Factor (VEGF) receptor.[12]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinolines is highly dependent on their substitution patterns. For instance, the presence of a large alkoxy group at the 7-position and an amino side chain at the 4-position have been shown to enhance antiproliferative effects.[1][5] For specific receptor interactions, such as with the α2C-adrenoceptor, a substituent at the 3-position is considered critical for potent antagonism.[6][16]

Data Presentation: In Vitro Cytotoxicity of Quinoline Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative quinoline derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Mechanism of Action | IC₅₀ (µM) | Reference |

| Bosutinib | K562 (Leukemia) | BCR-ABL/Src Kinase Inhibitor | 0.006 | [17] |

| Lenvatinib | HUVEC (Endothelial) | VEGFR/FGFR Kinase Inhibitor | 0.004 | [1] |

| Cabozantinib | MET-amplified GTL-16 | MET/VEGFR2 Kinase Inhibitor | 0.008 | [1] |

| Compound 55 ¹ | HL-60 (Leukemia) | Antiproliferative | 19.88 µg/ml | [1] |

| 7-chloro-4-quinolinylhydrazone ² | SF-295 (CNS) | Cytotoxic | 0.314 µg/cm³ | [1] |

¹4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline ²A class of derivatives with various substitutions

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol describes a standard colorimetric assay to assess the effect of a quinoline compound on cancer cell proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualization: EGFR Tyrosine Kinase Inhibition Pathway

This diagram illustrates how a quinoline-based inhibitor blocks the EGFR signaling cascade, a common mechanism for anticancer activity.

Caption: Quinoline inhibitor blocking the ATP-binding site of EGFR.

Antimalarial Activity: A Legacy of Fighting Parasites

The history of quinoline derivatives is inextricably linked to the fight against malaria. These compounds remain a critical part of the global chemotherapeutic arsenal against Plasmodium parasites.

Mechanism of Action

-

Inhibition of Heme Polymerization: The most well-established mechanism, particularly for 4-aminoquinolines like chloroquine, targets the parasite's hemoglobin digestion process.[18] Inside its acidic food vacuole, the parasite breaks down host hemoglobin, releasing large amounts of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. Chloroquine accumulates to high concentrations in the acidic vacuole and caps the growing hemozoin crystal, preventing further polymerization.[19][20] The resulting buildup of toxic heme leads to oxidative stress and parasite death.[18][19]

-

Alternative and Novel Mechanisms: More lipophilic drugs like mefloquine and quinine do not accumulate as extensively in the food vacuole, suggesting they may have alternative sites of action.[18] More recently, a novel class of quinoline-4-carboxamides was discovered to inhibit the parasite's translation elongation factor 2 (PfEF2), a crucial component of protein synthesis, demonstrating activity against multiple life-cycle stages of the parasite.[21]

Key Antimalarial Quinoline Derivatives

-

4-Aminoquinolines: Chloroquine, Amodiaquine.[3]

-

8-Aminoquinolines: Primaquine (notable for its activity against dormant liver-stage parasites).[3]

Data Presentation: Antiplasmodial Activity of Quinoline Derivatives

The following table shows the in vitro activity of key antimalarials against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |

| Chloroquine | 3D7 (CQ-S) | 15 - 30 | [20] |

| Chloroquine | RKL-9 (CQ-R) | 200 - 400 | [20] |

| Quinine | 3D7 (CQ-S) | 50 - 100 | [18] |

| Quinine | RKL-9 (CQ-R) | 200 - 500 | [18] |

| Mefloquine | 3D7 (CQ-S) | 10 - 20 | [3] |

| Mefloquine | RKL-9 (CQ-R) | 30 - 60 | [3] |

| DDD107498 | 3D7 (CQ-S) | ~1 | [21] |

| DDD107498 | Dd2 (CQ-R) | ~1 | [21] |

Experimental Protocol: In Vitro SYBR Green I-based Antiplasmodial Assay

This fluorescence-based assay is a common method for high-throughput screening of antimalarial compounds.

-

Parasite Culture: Maintain synchronous cultures of P. falciparum (e.g., 3D7 strain) in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Compound Plating: In a 96-well black plate, add 100 µL of serially diluted test compounds. Include positive (e.g., chloroquine) and negative (vehicle) controls.

-

Infection: Add 100 µL of the parasite culture (ring stage, 1% parasitemia) to each well.

-

Incubation: Incubate the plate for 72 hours under a gas mixture (5% O₂, 5% CO₂, 90% N₂) at 37°C.

-

Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add 100 µL of this buffer to each well. SYBR Green I intercalates with the DNA of the parasites.

-

Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour. Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Analysis: Calculate IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Visualization: Inhibition of Heme Detoxification in Plasmodium

This diagram shows the mechanism of action for chloroquine in the parasite's food vacuole.

Caption: Chloroquine inhibits heme polymerization in the malaria parasite.

Antimicrobial Activity: Combating Bacteria and Fungi

The development of fluoroquinolones in the mid-20th century marked a significant milestone in antibacterial therapy. Research continues to leverage the quinoline scaffold to overcome the growing challenge of antimicrobial resistance.[10]

Mechanism of Action

-

Antibacterial (Fluoroquinolones): The primary mechanism is the inhibition of two essential bacterial enzymes: DNA gyrase (a topoisomerase II) and topoisomerase IV.[10] DNA gyrase is crucial for introducing negative supercoils into DNA, a process required for the initiation of replication. Topoisomerase IV is responsible for decatenating replicated chromosomes, allowing them to segregate into daughter cells. By inhibiting these enzymes, fluoroquinolones block DNA replication and repair, leading to rapid bacterial cell death.

-

Novel Antibacterial/Antifungal Targets: Newer research has identified other targets. Some derivatives function as inhibitors of peptide deformylase (PDF), an essential bacterial enzyme, while others act by disrupting the fungal cell wall.[22]

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Quinoline Derivatives

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound Class | Organism | Strain | MIC (µg/mL) | Reference |

| Ciprofloxacin | Escherichia coli | ATCC 25922 | 0.008 - 0.03 | [23] |

| Ciprofloxacin | Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5 | [23] |

| Derivative 6 ¹ | Bacillus cereus | MTCC 430 | 3.12 | [22][24] |

| Derivative 6 ¹ | Candida albicans | MTCC 227 | 3.12 | [22][24] |

| Derivative 3c ² | S. aureus | - | 2.67 | [4] |

¹Sulfonyl/benzoyl/propargyl substituted 6-amino-4-methyl-1H-quinoline-2-one ²A specific quinoline-based amide derivative

Experimental Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)

This is the gold-standard method for determining the quantitative antimicrobial susceptibility of a microorganism.

-

Inoculum Preparation: Grow the microbial strain (e.g., E. coli ATCC 25922) on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a sterility control (broth only), a growth control (broth + inoculum, no drug), and a positive control with a known antibiotic (e.g., ciprofloxacin).

-

Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualization: Workflow for Broth Microdilution MIC Assay

This diagram outlines the key steps in determining the Minimum Inhibitory Concentration.

Caption: Standard workflow for the broth microdilution MIC assay.

Antiviral Activity: A Broad-Spectrum Approach

Quinoline derivatives have demonstrated a wide spectrum of antiviral activity, inhibiting the replication of numerous viruses, including coronaviruses, human immunodeficiency virus (HIV), and various flaviviruses like Dengue, Zika, and West Nile virus.[2][7]

Mechanism of Action

The antiviral mechanisms of quinolines are diverse and often virus-specific.

-

Inhibition of Viral Enzymes: Some derivatives act as potent inhibitors of essential viral enzymes. For example, the quinoline derivative RG7109 was identified as a potent inhibitor of the NS5B polymerase of the Hepatitis C virus (HCV).[7]

-

Blocking Viral Entry: Chloroquine and hydroxychloroquine are thought to exert some antiviral effects by increasing the pH of endosomes. This change in acidity can interfere with the conformational changes required for the fusion of the viral envelope with the endosomal membrane, thereby blocking viral entry into the host cell.[7]

-

Inhibition of Replication: Other derivatives have been shown to inhibit viral replication through mechanisms that are not yet fully elucidated but may involve interference with viral protein synthesis or assembly.[2]

Data Presentation: Antiviral Activity and Selectivity

The EC₅₀ represents the concentration of a drug that provides half-maximal response, while the Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's specificity for the virus versus the host cell.

| Compound | Virus | Cell Line | EC₅₀ (µg/mL) | SI | Reference |

| Compound 4 ¹ | RSV | HEp-2 | 8.6 | 11.6 | [25] |

| Compound 6 ¹ | YFV | Vero | 3.5 | 28.5 | [25] |

| Mefloquine | ZIKV | Vero | ~2 µM | >50 | [2] |

| Amodiaquine | DENV2 | Huh-7 | 2.0 µM | >25 | [7] |

¹Newly synthesized quinoline derivatives from the referenced study.

Experimental Protocol: Plaque Reduction Assay

This assay is a functional method to quantify the infectivity of a virus and the inhibitory effect of a compound.

-

Cell Monolayer: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Dengue virus) in 6-well plates.

-

Virus Adsorption: Remove the culture medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of serial dilutions of the test quinoline compound. Incubate for 1 hour to allow virus adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% methylcellulose or agarose) mixed with the corresponding concentrations of the test compound. This restricts the spread of progeny virus to adjacent cells, resulting in localized areas of cell death called plaques.

-

Incubation: Incubate the plates for 3-7 days (depending on the virus) until plaques are visible.

-

Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet, which stains living cells. Plaques will appear as clear zones against a stained background.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀ value from the dose-response curve.

Visualization: Potential Antiviral Targets for Quinoline Derivatives

This diagram shows a generic viral life cycle and highlights potential points of inhibition.

Caption: Potential inhibition points in the viral life cycle by quinolines.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases. Quinoline derivatives have emerged as a promising scaffold for the development of novel anti-inflammatory agents, offering alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[8][26]

Mechanism of Action

-

Inhibition of Inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of inflammatory prostaglandins.[8][27]

-

Modulation of Cytokine Production: Quinoline compounds can suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6.[26][28]

-

Inhibition of NF-κB Pathway: Some derivatives, like cryptolepine, have been shown to reduce the DNA-binding activity of nuclear factor-kappa B (NF-κB), a master regulator of the inflammatory response.[29]

Data Presentation: Anti-inflammatory Activity of Quinoline Derivatives

| Compound | Assay | Target/Model | Activity | Reference |

| Derivative 12d ¹ | Adjuvant Arthritis | Rat Model | ED₅₀ = 2.6 mg/kg/day | [28] |

| Celecoxib Hybrid 36 ² | In Vitro COX Assay | COX-2 Enzyme | IC₅₀ = 0.10 µM | [27] |

| NIQBD ³ | MTX-induced inflammation | Mouse Model | Reduces NF-κB, IL-1β | [29] |

¹Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate ²Quinoline-celecoxib hybrid compound ³N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the test quinoline derivative orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualization: Arachidonic Acid and COX Inhibition Pathway

This diagram shows how quinoline derivatives can block the production of inflammatory prostaglandins.

Caption: Inhibition of the COX pathway by a quinoline derivative.

Synthesis of the Quinoline Core: Classical Approaches

The vast chemical space of substituted quinolines is accessible through several classic named reactions, which provide the foundational core structure for further functionalization. Understanding these synthetic roots is essential for the rational design of novel derivatives.

-

Skraup Synthesis: A reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline.[30][31]

-

Friedländer Synthesis: The condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl, typically catalyzed by an acid or base.[30][31]

-

Combes Synthesis: The acid-catalyzed reaction of an aniline with a β-diketone.[30]

-

Pfitzinger Synthesis: The reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.[30][31]

Conclusion and Future Perspectives

The quinoline scaffold is, without question, one of the most versatile and productive platforms in medicinal chemistry.[3][9] Its derivatives have yielded clinically essential drugs across a wide range of therapeutic areas. The future of quinoline-based drug discovery remains exceptionally bright, with several key directions emerging.

-

Combating Drug Resistance: The structural flexibility of quinolines allows for the design of novel agents that can overcome established resistance mechanisms in cancer, malaria, and bacterial infections.[32][33]

-

Hybrid Molecules and Multi-Target Ligands: A promising strategy involves creating hybrid molecules that combine the quinoline scaffold with other pharmacophores (e.g., quinoline-triazine hybrids) to engage multiple targets simultaneously, potentially leading to synergistic effects and a lower propensity for resistance.[20]

-

Precision Medicine and Theranostics: The development of highly selective quinoline derivatives that target specific genetic markers in cancers or pathogens will be crucial for advancing precision medicine. Furthermore, the integration of quinolines into theranostic agents, which combine therapeutic and diagnostic capabilities, is an exciting and emerging field.[20]

Continued exploration of structure-activity relationships, coupled with advances in computational chemistry and novel synthetic methodologies, will undoubtedly unlock the next generation of quinoline-based therapeutics, addressing some of the most pressing global health challenges.

References

-

Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

-

Carreño-García, S., et al. (2021). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PMC. [Link]

-

Dahl, S. G., et al. (2006). Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective r2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Egan, T. J. (n.d.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]

-

Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

-

Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

-

Zhang, Y., et al. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. [Link]

-

Verma, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. [Link]

-

Sravanthi, K., & Manjula, A. (2022). Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. [Link]

-

Inbe, H., et al. (2001). Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. Journal of Medicinal Chemistry. [Link]

-

Kumar, S., et al. (2013). Quinolines: a new hope against inflammation. PubMed. [Link]

-

Sravanthi, K., & Manjula, A. (2022). Anticancer Activity of Quinoline Derivatives; An Overview. SciSpace. [Link]

-

Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry. [Link]

-

International Journal of Innovative Research in Technology. (2024). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. IJIRT. [Link]

-

Patel, D., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Semantic Scholar. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

-

Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]

-

Dahl, S. G., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Al-Ostoot, F. H., et al. (2020). Recent Progress in the Synthesis of Quinolines. PubMed. [Link]

-

Sharma, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]

-

Al-Zahrani, A. A., et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Cureus. [Link]

-

Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

-

Dahl, S. G., et al. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed. [Link]

-

Sharma, V., et al. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Synthetic Communications. [Link]

-

Al-Mekhlafi, H. M., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Sharma, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

-

Al-Mekhlafi, H. M., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

-

Al-Zahrani, M. H., et al. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

-

Sharma, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

-

Al-Hussain, S. A., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative... PMC. [Link]

-

Kumar, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

-

Kumar, A., et al. (2023). Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. Journal of Molecular Structure. [Link]

-

Deeva, E. V., et al. (2011). Synthesis and antiviral activity of several quinoline derivatives. ResearchGate. [Link]

-

Taywade, M. S., et al. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmaceutical and Pytopharmacological Research. [Link]

-

Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

ResearchGate. (n.d.). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. [Link]

-

Tiglani, D., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

-

Snehi, V., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research. [Link]

-

Shahrukh, A., et al. (2024). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [Link]

-

SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted quinoline derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Some of the quinoline-based derivatives approved for therapy or under clinical trial for treatment of cancer. ResearchGate. [Link]

-

Zhao, Y., et al. (2020). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. PubMed. [Link]

-

MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]

- 16. Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 20. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Redirecting [linkinghub.elsevier.com]

- 26. ijirt.org [ijirt.org]

- 27. biointerfaceresearch.com [biointerfaceresearch.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 31. iipseries.org [iipseries.org]

- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 33. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Quinolines: A Deep Dive into the Structure-Activity Relationship of Quinoline-3-Carboxamides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Among its many derivatives, quinoline-3-carboxamides have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and inflammatory disorders.[4][5][6] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinoline-3-carboxamides, offering insights into the chemical modifications that govern their biological effects and the underlying mechanisms of action.

The Privileged Scaffold: Understanding the Quinoline-3-Carboxamide Core

The fundamental structure of a quinoline-3-carboxamide consists of a fused benzene and pyridine ring system, with a carboxamide group at the C-3 position. This arrangement provides a rigid and planar scaffold that can be strategically modified at several key positions to modulate its physicochemical properties and biological activity. The nitrogen atom in the quinoline ring and the amide functionality are crucial for forming key interactions with biological targets.[7]

The general synthetic approach to quinoline-3-carboxamides often involves the Vilsmeier-Haack reaction to generate a 2-chloro-3-carbaldehyde quinoline intermediate, followed by oxidation to the corresponding carboxylic acid and subsequent coupling with a desired amine.[1] This versatile synthetic route allows for the introduction of a wide variety of substituents on both the quinoline ring and the amide nitrogen, facilitating extensive SAR studies.

Anticancer Activity: Targeting the Machinery of Malignancy

Quinoline-3-carboxamides have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and the DNA damage response (DDR) pathway.[2][4][8]

Inhibition of Protein Kinases

Several quinoline-3-carboxamides have been developed as inhibitors of key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Ataxia Telangiectasia Mutated (ATM) kinase.[7][9]

The SAR for EGFR inhibition highlights the importance of the substituent on the carboxamide nitrogen. For instance, derivatives with furan, thiophene, and benzyloxy groups have shown potent EGFR inhibitory activity.[9]

Key SAR Insights for Anticancer Activity (Kinase Inhibition):

-

Carboxamide Moiety (R1): The nature of the substituent on the amide nitrogen is critical. Aromatic and heteroaromatic rings, such as furan and thiophene, can enhance inhibitory activity against kinases like EGFR.[9]

-

Quinoline Ring Substituents (R2, R3, R4):

-

C-4 Position: An amino linkage at the C-4 position is often crucial for activity.[10]

-

C-6 Position: Substitution with a phenoxy group has been shown to improve antiproliferative efficacy.[2]

-

Electron-donating groups on the R group attached to the carboxamide have been suggested to be important for the molecule's toxicity towards cancer cells.[11]

-

Table 1: SAR of Quinoline-3-Carboxamides as EGFR Inhibitors

| Compound | R1 (Amide Substituent) | EGFR IC50 (µM) | MCF-7 IC50 (µM) |

| 5o | Furan derivative | 2.61 | 3.355 |

| 6b | Thiophene derivative | 0.49 | 5.069 |

| 10 | Benzyloxy derivative | 1.73 | 10.85 |

| Compound III | (Reference) | 5.283 | 3.46 |

Data compiled from Ibrahim et al. (2017).[9]

DNA Damage Response (DDR) Pathway Inhibition

The DDR pathway is a critical survival mechanism for cancer cells, and its inhibition can sensitize them to chemo- and radiotherapy.[11] Quinoline-3-carboxamides have been identified as potent inhibitors of ATM kinase, a key player in the DDR pathway.[7][10][11] Molecular docking studies have shown that the quinoline nitrogen can bind to the hinge region of these kinases, acting as competitive inhibitors of ATP.[7]

Caption: Inhibition of the ATM Kinase by Quinoline-3-Carboxamides.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The quinoline core is historically associated with antimicrobial agents, and quinoline-3-carboxamides continue this legacy with activity against a range of bacteria and fungi.[1][12]

Key SAR Insights for Antimicrobial Activity:

-

Quinoline Ring Substituents:

-

C-2 Position: The presence of a chlorine atom at the C-2 position is a common feature in many active compounds.[1]

-

C-6 Position: Halogen (e.g., F, Cl) or methyl substitutions at C-6 can influence activity.[1]

-

C-7 Position: Substitutions with piperazine, N-methyl piperazine, or pyrrolidine rings are known to confer antibacterial activity.[13]

-

-

Carboxamide Moiety: The nature of the aniline substituent in 2-chloroquinoline-3-carboxamide derivatives can affect their antibacterial potency.[1]

Table 2: Antibacterial Activity of 2-Chloroquinoline-3-Carboxamide Derivatives

| Compound | C-6 Substituent | Amine for Carboxamide | Activity against S. aureus (MBC, mM) |

| 5b | H | 4-fluoroaniline | 3.79 (MRSA) |

| 5d | CH3 | 4-fluoroaniline | 3.77 |

| 5f | H | 4-chloroaniline | 1.79 |

Data compiled from a study on 2-chloroquinoline-3-carboxamide derivatives.[1]

Anti-inflammatory and Analgesic Properties

Quinoline-3-carboxamides have demonstrated significant anti-inflammatory and analgesic activities, often linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as hematopoietic prostaglandin D synthase (H-PGDS).[5][14][15][16]

Key SAR Insights for Anti-inflammatory Activity:

-

Carboxamide Moiety: The presence of the carboxamide group itself is often associated with anti-inflammatory properties, with some derivatives showing potent LOX inhibitory activity.[1][14]

-

Quinoline Ring Substituents:

The discovery of quinoline-3-carboxamides as potent and selective H-PGDS inhibitors offers a more targeted approach to anti-inflammatory therapy compared to traditional COX inhibitors.[15]

Caption: H-PGDS Inhibition by Quinoline-3-Carboxamides.

Antiviral Activity: A Broad-Spectrum Approach

Recent studies have highlighted the potential of quinoline derivatives, including carboxamides, as antiviral agents.[17][18] A notable mechanism of action is the inhibition of host enzymes that are essential for viral replication, such as human dihydroorotate dehydrogenase (DHODH).[17] Targeting host factors can offer a broader spectrum of activity and a higher barrier to the development of viral resistance.[17]

Key SAR Insights for Antiviral Activity (DHODH Inhibition):

-

Quinoline-4-Carboxylic Acid Core: While not a 3-carboxamide, the related quinoline-4-carboxylic acid scaffold provides valuable insights.

-

C-2 and C-6 Substitutions: A 6-fluoro substitution and a substituted phenyl ring at the C-2 position were found to be crucial for potent inhibition of human DHODH and viral replication.[17]

Experimental Protocols

General Synthesis of Quinoline-3-Carboxamides

-

Vilsmeier-Haack Reaction: React an appropriate acetanilide with a Vilsmeier reagent (e.g., POCl3/DMF) to yield a 2-chloro-3-carbaldehyde quinoline.[1]

-

Oxidation: Oxidize the aldehyde at the C-3 position to a carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate).

-

Amide Coupling: Couple the resulting quinoline-3-carboxylic acid with a desired primary or secondary amine using a coupling agent such as EDC/HOBt or BOP reagent in the presence of a base like triethylamine (TEA).[1][19]

-

Purification: Purify the final product using techniques such as column chromatography or recrystallization.

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods like IR, NMR (¹H and ¹³C), and mass spectrometry.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline-3-carboxamide derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The quinoline-3-carboxamide scaffold represents a highly versatile and privileged structure in the field of medicinal chemistry. The extensive research into its SAR has unveiled critical insights into the structural requirements for potent and selective activity against a range of therapeutic targets. The ability to fine-tune the biological activity through modifications at various positions of the quinoline ring and the carboxamide moiety offers immense opportunities for the design and development of novel drug candidates.

Future research in this area will likely focus on the development of more selective and potent inhibitors for specific targets, with an emphasis on improving pharmacokinetic and toxicological profiles. The exploration of novel mechanisms of action and the application of computational tools for rational drug design will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

-

Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2025). ResearchGate. [Link]

-

Ravi, S., Barui, S., Kirubakaran, S., Duhan, P., & Bhowmik, K. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070–2079. [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity. [Link]

-

Quinolinone-3-carboxamide derivatives with potent biological activity. (n.d.). ResearchGate. [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. (2025). ResearchGate. [Link]

-

Ibrahim, H. S., El-Dien, M. G., Aly, A. A., & El-Dien, A. S. B. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry, 75, 223–236. [Link]

-

Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1757–1772. [Link]

-

Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. (2016). Allied Academies. [Link]

-

Yin, Z., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 551–556. [Link]

-

Aly, A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(54), 32585–32607. [Link]

-

Ravi, S., & Kirubakaran, S. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2182. [Link]

-

Karkhanis, V., et al. (2018). Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9. Blood Advances, 2(10), 1148–1151. [Link]

-

Du, R., et al. (2017). Synthesis, Structure-Activity Relationships and Preliminary Mechanism of Action of Novel Water-Soluble 4-quinolone-3-carboxamides as Antiproliferative Agents. European Journal of Medicinal Chemistry, 141, 384–395. [Link]

-

Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]

-

SAR of Quinolines. (n.d.). SlideShare. [Link]

-

Mukherjee, S., & Pal, M. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 20(35), 4386–4410. [Link]

-

Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (2024). ACS Omega. [Link]

-

Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2025). ResearchGate. [Link]

-

SAR-identified moieties responsible for activity in quinine 3. (n.d.). ResearchGate. [Link]

-

In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. (2024). Molecular Diversity, 28(4), 2651–2665. [Link]

-

Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (2024). ACS Omega. [Link]

-

A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023). Polycyclic Aromatic Compounds. [Link]

-

The quinoline-3-carboxamide paquinimod (ABR-215757) reduces leukocyte recruitment during sterile inflammation: leukocyte- and context-specific effects. (2014). International Immunopharmacology, 18(2), 290–297. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). RSC Advances, 12(44), 28580–28613. [Link]

-

Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025). Research Square. [Link]

-

In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. (2023). ResearchGate. [Link]

-

Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. (2023). Mini-Reviews in Organic Chemistry. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). Journal of Medicinal Chemistry, 64(6), 3341–3354. [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SAR of Quinolines.pptx [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. alliedacademies.org [alliedacademies.org]

- 17. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Analysis of 6-Methylquinoline-3-carboxamide

Abstract

6-Methylquinoline-3-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities of the quinoline scaffold.[1] Accurate and unambiguous structural confirmation is paramount for any research and development involving this molecule. This technical guide provides a comprehensive analysis of 6-Methylquinoline-3-carboxamide using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the interpretation of ¹H NMR and ¹³C NMR spectra to assign the specific atomic arrangement and analyze the mass spectrum to understand its fragmentation pattern under ionization, collectively providing a definitive structural fingerprint. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of the spectroscopic characterization of this important molecular scaffold.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer.[1][2] The functionalization of this bicyclic heterocycle allows for the fine-tuning of its physicochemical and biological properties. 6-Methylquinoline-3-carboxamide, featuring a methyl group on the benzene ring and a carboxamide group on the pyridine ring, represents a key intermediate for the synthesis of more complex derivatives.

The precise placement of these functional groups is critical to the molecule's function. Therefore, robust analytical techniques are required to confirm its identity and purity. High-resolution NMR and MS are indispensable tools for this purpose. NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom, while mass spectrometry reveals the molecule's exact mass and offers insights into its structural integrity through fragmentation analysis.[3][4] This guide will present a detailed, practical interpretation of the data obtained from these techniques.

Experimental Protocols & Methodologies

Sample Preparation

A sample of synthesized 6-Methylquinoline-3-carboxamide is dissolved in an appropriate deuterated solvent for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxamides due to its ability to solubilize the compound and slow the exchange of the amide (-CONH₂) protons, often allowing for their observation as distinct signals.[5] For mass spectrometry, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile and introduced into the instrument via direct infusion or after chromatographic separation.[4]

Spectroscopic Instrumentation

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.[5] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is often performed using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, providing the exact molecular weight.[3][6]

Workflow for Spectroscopic Elucidation

The following diagram illustrates the logical workflow for the structural confirmation of 6-Methylquinoline-3-carboxamide.

Caption: General workflow from sample preparation to structural confirmation.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides a map of the hydrogen atoms in the molecule. The position (chemical shift), splitting pattern (multiplicity), and area (integration) of each signal are used to assign the protons to their respective locations on the quinoline ring system.

Data Summary

| Signal Position (δ ppm) | Multiplicity | Assignment |

| ~9.2 - 9.0 | Singlet | H-2 |

| ~8.8 - 8.6 | Singlet | H-4 |

| ~8.1 - 7.9 | Doublet | H-8 |

| ~7.8 - 7.7 | Singlet | H-5 |

| ~7.6 - 7.5 | Doublet | H-7 |

| ~8.0 & ~7.5 | Broad Singlets | -CONH₂ |

| ~2.5 | Singlet | -CH₃ |

Note: The exact chemical shifts can vary slightly based on solvent and concentration.

Spectral Interpretation

-

Quinoline Ring Protons: The protons directly attached to the heterocyclic pyridine ring (H-2 and H-4) are the most deshielded, appearing furthest downfield (~9.0-9.2 ppm and ~8.6-8.8 ppm, respectively). Their singlet nature is due to the absence of adjacent protons to couple with.

-

Benzene Ring Protons: The protons on the benzene portion of the ring system (H-5, H-7, H-8) appear in the aromatic region (~7.5-8.1 ppm).

-

H-5: Appears as a singlet (or a narrow doublet) around 7.7-7.8 ppm. Its proximity to the nitrogen atom and the methyl group influences its chemical shift.

-

H-7 & H-8: These protons typically form an AX or AB spin system. H-8 is adjacent to the nitrogen-containing ring, causing it to appear further downfield (~7.9-8.1 ppm) as a doublet. H-7, coupled to H-8, appears as a corresponding doublet around 7.5-7.6 ppm.

-

-

Methyl Protons (-CH₃): The three equivalent protons of the methyl group at the C-6 position give rise to a sharp singlet at approximately 2.5 ppm. This upfield shift is characteristic of alkyl protons attached to an aromatic ring.

-

Amide Protons (-CONH₂): The two protons of the carboxamide group are often observed as two separate broad singlets in DMSO-d₆, typically in the range of 7.5-8.0 ppm. Their broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Data Summary

| Signal Position (δ ppm) | Assignment |

| ~167 | C=O (Amide) |

| ~148 - 150 | C-2, C-8a |

| ~135 - 140 | C-4, C-6 |

| ~125 - 132 | C-3, C-4a, C-5, C-7, C-8 |

| ~21 | -CH₃ |

Note: Assignments are based on typical chemical shifts for quinoline systems and substituent effects.

Spectral Interpretation

-

Carbonyl Carbon: The most deshielded carbon is the amide carbonyl (C=O), appearing around 167 ppm.

-

Aromatic Carbons: The carbons of the quinoline ring appear in the typical aromatic region of ~125-150 ppm. Carbons directly bonded to the electronegative nitrogen atom (C-2 and C-8a) are found further downfield. The carbon bearing the methyl group (C-6) and the carbon bearing the carboxamide group (C-3) are also shifted downfield due to substitution.

-

Methyl Carbon: The methyl carbon (-CH₃) is the most shielded, appearing significantly upfield at approximately 21 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and clues to its structure through analysis of its fragmentation patterns. For 6-Methylquinoline-3-carboxamide (C₁₁H₁₀N₂O), the expected exact mass is approximately 186.0793 g/mol .

High-Resolution Mass Spectrometry (HRMS)

In ESI-MS, the compound is expected to be observed as its protonated molecular ion, [M+H]⁺.

-

Expected [M+H]⁺: m/z 187.0866

-

Significance: The observation of an ion with this precise mass-to-charge ratio in HRMS confirms the elemental composition (C₁₁H₁₁N₂O⁺) of the molecule, providing strong evidence for its identity.

Fragmentation Analysis

Under harsher ionization conditions (like Electron Impact, EI) or through tandem MS (MS/MS), the molecular ion fragments in a predictable way. The stability of the quinoline ring means fragmentation is often initiated at the carboxamide substituent.[7]

| m/z | Proposed Fragment Ion | Loss from Parent Ion |

| 186 | [M]⁺˙ | - |

| 170 | [M - NH₂]⁺ | Loss of aminyl radical |

| 142 | [M - CONH₂]⁺ | Loss of carboxamide radical |

| 115 | [C₉H₇]⁺ | Loss of HCN from m/z 142 |

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for 6-Methylquinoline-3-carboxamide under electron impact.

Caption: Key fragmentation steps for 6-Methylquinoline-3-carboxamide.

-

Primary Fragmentation: A common and significant fragmentation pathway for amides is the cleavage of the C-C bond adjacent to the carbonyl group.[8] This results in the loss of the carboxamide radical (•CONH₂) to form the stable 6-methylquinolinyl cation at m/z 142 . This is often a prominent peak in the spectrum.

-

Secondary Fragmentation: The quinoline ring itself can fragment further. A characteristic loss for nitrogen-containing heterocycles is the expulsion of hydrogen cyanide (HCN, 27 Da).[7] The fragment at m/z 142 can lose HCN to produce an ion at m/z 115 .

Integrated Spectroscopic Conclusion

The combined data from ¹H NMR, ¹³C NMR, and mass spectrometry provide a cohesive and definitive structural confirmation of 6-Methylquinoline-3-carboxamide. The NMR data precisely map the connectivity and chemical environment of every hydrogen and carbon atom, confirming the 6- and 3- substitution pattern. The HRMS data validates the elemental composition, and the fragmentation pattern is fully consistent with the proposed structure, particularly the facile loss of the carboxamide group. This integrated analysis leaves no ambiguity as to the identity and structure of the compound.

References

-

The Royal Society of Chemistry. (2019). Supporting Information - Construction of Pyrano[4,3-b]quinoline heterocycles and Fluorescence Properties. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Available at: [Link]

-

PMC. (n.d.). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Available at: [Link]

-

SciSpace. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information TsOH·H2O-Mediated N-amidation of Quinoline N-oxides: Facile and Regioselective. Available at: [Link]

-

PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Available at: [Link]

-

Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Mediterranean Journal of Chemistry. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Available at: [Link]

-

HETEROCYCLES. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Available at: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

-

ThaiScience. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

-

mzCloud. (2015). 6 Methylquinoline. Available at: [Link]

-

National Institutes of Health. (n.d.). 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: crystal structure and Hirshfeld surface analysis. Available at: [Link]

-

RSC Publishing. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Available at: [Link]

-

Wiley Online Library. (2005). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Available at: [Link]

-

MDPI. (2025). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. Available at: [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00930H [pubs.rsc.org]

- 4. masspec.scripps.edu [masspec.scripps.edu]

- 5. scispace.com [scispace.com]

- 6. rsc.org [rsc.org]

- 7. chempap.org [chempap.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Investigating the Immunomodulatory Effects of Quinoline-3-Carboxamides

Executive Summary

The Quinoline-3-Carboxamide (Q3C) scaffold represents a paradigm shift in treating autoimmune pathologies and chronic inflammation. Unlike broad-spectrum immunosuppressants (e.g., corticosteroids) that indiscriminately dampen immune responses, Q3Cs such as Laquinimod , Paquinimod , and Tasquinimod function as immunomodulators. They selectively target the innate immune system—specifically the S100A9 alarmin axis —to restore tolerance without compromising adaptive immunity's ability to fight infection.

This guide details the mechanistic underpinnings of Q3Cs, specifically their blockade of the S100A9-TLR4/RAGE interaction, and provides a validated experimental framework for investigating these compounds in preclinical settings.[1]

The Q3C Scaffold: Evolution and Structure-Activity Relationship (SAR)

The development of Q3Cs has been an iterative process of optimizing potency while minimizing the cardiotoxicity observed with the first-generation compound, Roquinimex (Linomide) .

Structural Evolution

-

Roquinimex (Gen 1): Demonstrated efficacy in MS but failed due to pro-inflammatory spikes and myocardial infarction risks.

-

Laquinimod (Gen 2): Structural modifications (N-ethyl, N-phenyl substitution) improved metabolic stability and reduced toxicity. It exhibits dual activity: S100A9 inhibition and Aryl Hydrocarbon Receptor (AhR) agonism.

-

Paquinimod (Gen 3): Highly specific for the S100A9 target, showing superior potency in systemic sclerosis and lupus models.

-

Tasquinimod: Optimized for solid tumor microenvironments, targeting S100A9 on Myeloid-Derived Suppressor Cells (MDSCs) and inhibiting HDAC4.

Key SAR Insight

The biological activity hinges on the 3-carboxamide moiety and the 4-hydroxy-2-oxo-1,2-dihydroquinoline core. Substitutions at the N-1 position and the amide nitrogen dictate the binding affinity to S100A9 and the pharmacokinetic profile.

Mechanism of Action: The S100A9 Blockade[1][2][3][4][5]

The primary efficacy of Q3Cs stems from their ability to intercept "danger signals" propagated by the innate immune system.

The Target: S100A9 (Calgranulin B)

S100A9 is a calcium-binding protein that forms a heterodimer with S100A8 (Calprotectin). Under stress, it is released extracellularly, acting as a Damage-Associated Molecular Pattern (DAMP).

The Signaling Cascade

-

Release: S100A9 is secreted by neutrophils and monocytes during inflammation.

-

Receptor Engagement: Extracellular S100A9 binds to TLR4 (Toll-like Receptor 4) and RAGE (Receptor for Advanced Glycation End products).[1][2][3]

-

Propagation: This binding triggers the NF-κB pathway, leading to the release of TNF-α, IL-6, and IL-12.

-

Q3C Intervention: Q3Cs bind allosterically to S100A9 (dependent on Ca2+ and Zn2+), physically preventing its interaction with TLR4/RAGE. This "steric shield" halts the inflammatory cascade upstream.

Mechanistic Diagram

The following diagram illustrates the interruption of the inflammatory loop by Paquinimod/Laquinimod.

Figure 1: Q3Cs bind S100A9, preventing receptor ligation and downstream NF-κB activation.[1][4]

Experimental Framework

Protocol A: Target Engagement (Surface Plasmon Resonance)

Why: Direct binding confirmation is critical because S100A9 is "sticky." You must distinguish specific allosteric binding from non-specific aggregation.

-

Ligand Preparation: Immobilize recombinant human S100A9 (rhS100A9) on a CM5 sensor chip via amine coupling.

-

Critical Step: Ensure running buffer contains physiological Ca2+ (2 mM) and Zn2+ (10 µM). Q3C binding to S100A9 is strictly metal-dependent.

-

-

Analyte Injection: Inject graded concentrations of the Q3C (e.g., Paquinimod 0.1 µM – 100 µM).

-

Data Analysis: Fit to a 1:1 Langmuir binding model.

-

Success Criteria: A distinct

in the low micromolar range (1–10 µM) with fast on/off kinetics.

-

Protocol B: Functional Bioassay (THP-1 NF-κB Reporter)

Why: Demonstrates that binding translates to signaling blockade in a human monocyte context.

-

Cell Line: THP-1-XBlue™ cells (stably expressing an NF-κB/AP-1 inducible SEAP reporter).

-

Differentiation: Differentiate monocytes to macrophages using PMA (100 ng/mL) for 24 hours (optional, depending on whether targeting monocytes or macrophages).

-

Induction: Stimulate cells with rhS100A9 (10 µg/mL).

-

Control: Use LPS (10 ng/mL) as a specificity control. Q3Cs should inhibit S100A9-induced signals but NOT LPS-induced signals (since LPS binds MD-2/TLR4 directly, bypassing S100A9).

-

-

Treatment: Co-incubate with Q3C (10, 30, 100 µM).

-

Readout: Measure SEAP activity in supernatant via QUANTI-Blue™ absorbance at 620 nm.

Protocol C: In Vivo EAE Model (Multiple Sclerosis)

Why: The Experimental Autoimmune Encephalomyelitis (EAE) model is the gold standard for neuroinflammation, driven by the exact myeloid cell populations Q3Cs regulate.

-

Induction: Immunize C57BL/6 mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).

-

Pertussis Toxin: Inject PTX (200 ng) i.p. on Day 0 and Day 2 to breach the blood-brain barrier.

-

Treatment: Administer Paquinimod (5–25 mg/kg) via oral gavage daily, starting Day 0 (prophylactic) or Day 10 (therapeutic).

-

Scoring: Monitor clinical score daily (0 = healthy, 5 = moribund).

-

Histology: Harvest spinal cords at Day 21. Stain for demyelination (Luxol Fast Blue) and inflammatory infiltration (H&E).

-

Key Marker: Look for a reduction in CD11b+ Ly6C_high monocytes in the CNS, a hallmark of Q3C efficacy.

-

Comparative Pharmacology

| Compound | Generation | Primary Target | Secondary Targets | Key Indication | Toxicology Profile |

| Roquinimex | 1st | S100A9 | Unknown | MS (Discontinued) | High (MI, Pericarditis) |

| Laquinimod | 2nd | S100A9 | AhR Agonist | MS, Huntington's | Moderate (Monitor CV) |

| Paquinimod | 3rd | S100A9 | Specific | SLE, Systemic Sclerosis | Low (Improved Safety) |

| Tasquinimod | 3rd | S100A9 | HDAC4 | Prostate Cancer | Low (Anti-angiogenic) |

Experimental Workflow Visualization

This workflow ensures a "fail-fast" logic: do not proceed to expensive in vivo models if the compound fails the specificity check (LPS control) or binding assay.

Figure 2: Step-by-step validation pipeline for novel Q3C derivatives.

References

-

Björk, P., et al. (2009).[3] "Identification of human S100A9 as a novel target for treatment of autoimmune disease via binding to quinoline-3-carboxamides."[5] PLoS Biology. Link

-

Bengtsson, A. A., et al. (2012). "Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative, in systemic lupus erythematosus." Arthritis & Rheumatism. Link

-

Isaacs, J. T., et al. (2006). "Identification of ABR-215050 as lead second generation quinoline-3-carboxamide anti-angiogenic agent for the treatment of prostate cancer." The Prostate.[6] Link

-

Brück, W., & Wegner, C. (2011).[3] "Insight into the mechanism of laquinimod action." Journal of the Neurological Sciences. Link

-

Helmersson, S., et al. (2011). "Amelioration of experimental autoimmune encephalomyelitis by the quinoline-3-carboxamide paquinimod: reduced priming of proinflammatory effector CD4+ T cells." The American Journal of Pathology. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Defining a role for laquinimod in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tasquinimod - Wikipedia [en.wikipedia.org]

Quinoline Scaffolds in Kinase Inhibition: Structural Mechanics, Signaling Modulation, and Experimental Validation

Executive Summary

The quinoline pharmacophore represents a cornerstone in the design of Type I, II, and V kinase inhibitors due to its planar aromatic structure, which mimics the adenine ring of ATP. This guide provides a technical deep-dive into the structural utility of quinoline derivatives, their mechanism of action across critical signaling axes (VEGFR, MET, AXL), and validated protocols for assessing their efficacy. We move beyond basic descriptions to explore the causal relationships between chemical substitution and biological response, supported by rigorous experimental methodologies.

Structural Basis & Binding Mechanics[1]

The Quinoline Advantage

The quinoline ring system (benzopyridine) is privileged in medicinal chemistry because it offers a rigid, planar scaffold that fits snugly into the hydrophobic ATP-binding pocket of protein kinases.

-

Adenine Mimicry: The nitrogen atom at position 1 (N1) often acts as a critical hydrogen bond acceptor, interacting with the "hinge region" of the kinase (e.g., Cys919 in VEGFR2).

-

Electronic Tunability: The bicyclic system allows for electronic modulation via substitutions at the 6 and 7 positions, often used to tune solubility and pharmacokinetic properties without disrupting the core binding mode.

Binding Modes: Type I, II, and V

Quinoline inhibitors are not monolithic; their binding kinetics define their clinical utility.

| Binding Mode | Mechanism | Key Quinoline Example | Kinetic Characteristic |

| Type I | ATP-competitive; binds to the active conformation (DFG-in). | Bosutinib (Src/Abl) | Fast |

| Type II | Binds to the inactive conformation (DFG-out); occupies hydrophobic pocket adjacent to ATP site. | Cabozantinib (MET/VEGFR2) | Slow |

| Type V | Binds ATP site + neighboring allosteric region; distinct thermodynamic profile. | Lenvatinib (VEGFR/FGFR) | Rapid |

Technical Insight: Lenvatinib’s "Type V" binding is unique.[1] X-ray crystallography reveals it binds the ATP site and a neighboring region via a cyclopropane ring, locking the kinase in a DFG-in conformation but utilizing interactions typically seen in Type II inhibitors.[2] This hybrid mode contributes to its high potency against VEGFR2 (

nM).

Key Signaling Pathways & Modulation[3][4]

Quinoline derivatives primarily target Receptor Tyrosine Kinases (RTKs), shutting down downstream cascades responsible for angiogenesis (VEGFR), proliferation (MAPK), and survival (PI3K/Akt).

The Signaling Architecture

The diagram below illustrates the dual-inhibition strategy often employed by multi-kinase quinoline inhibitors like Cabozantinib. By targeting both MET and VEGFR , these agents prevent the "kinase switch" resistance mechanism where tumors escape VEGF blockade by upregulating MET.

Figure 1: Dual-inhibition mechanism of multi-targeted quinoline derivatives. Note the simultaneous blockade of RAS/MAPK and PI3K/AKT axes.

Structure-Activity Relationship (SAR) Deep Dive

To design or evaluate a quinoline inhibitor, one must understand the functionalization of the scaffold.

| Position | Chemical Group | Biological/Physical Effect |

| N-1 | Nitrogen atom | Essential. H-bond acceptor for the kinase hinge region (Backbone NH). |

| C-4 | Aryl/Heteroaryl ether or amine | Selectivity Driver. Occupies the hydrophobic pocket. 4-phenoxy groups often enhance potency against VEGFR. |

| C-6 & C-7 | Alkoxy groups (-OMe, -OEt) | Solubility & Fit. Electron-donating groups increase electron density on the ring; solubilizing side chains (e.g., morpholine) are often attached here to improve oral bioavailability. |

| C-3 | Cyano (-CN) or Amide | Electronic Tuning. Electron-withdrawing groups here can increase the acidity of the NH at position 4 (if present) or strengthen hinge interactions. |

Causality in SAR: Replacing a 6,7-dimethoxy group with a bulky hydrophobic chain often destroys activity because the ATP pocket at that depth is narrow. However, extending a chain from the C-4 position allows the molecule to reach the "solvent front," permitting the attachment of solubilizing moieties without steric clash.

Validated Experimental Protocols

Reliable data requires self-validating protocols. The following workflows are designed to minimize false positives (e.g., aggregation-based inhibition) and ensure target engagement.

Biochemical Assay: Time-Resolved FRET (TR-FRET)

Objective: Determine

Protocol:

-

Reagent Prep: Dilute kinase (e.g., VEGFR2, 0.5 nM final) and peptide substrate (e.g., Poly-GT, 200 nM) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Addition:

-

Prepare 3-fold serial dilutions of the quinoline derivative in 100% DMSO.

-

Transfer 50 nL to a 384-well low-volume plate (acoustic dispensing preferred).

-

-

Reaction Initiation: Add 5 µL of Kinase/Substrate mix. Incubate 5 min. Add 5 µL of ATP (at

concentration, typically 10-50 µM). -

Incubation: 60 min at Room Temperature (RT).

-

Detection: Add 10 µL of EDTA/Eu-Antibody detection mix to stop the reaction.

-

Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode reader (e.g., EnVision).

-

Validation (Self-Check):

-

Z-Factor: Must be > 0.5. Calculated using Positive Control (Staurosporine) and Negative Control (DMSO).

-

Hill Slope: Should be approx -1.0. A slope < -2.0 suggests non-specific aggregation or compound precipitation.

-

Cellular Target Engagement: Western Blot

Objective: Confirm the inhibitor blocks phosphorylation of the target kinase and downstream effectors (e.g., p-ERK) in intact cells.

Protocol:

-

Seeding: Seed HUVEC or tumor cells (e.g., A549) at